
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“2-Chloro-5-methoxy-3-(trifluoromethyl)aniline” is a chemical compound that is a derivative of aniline . It has been used as a reactant in the preparation of inhibitors with antiproliferative activity against cancer cells .
Synthesis Analysis
The synthesis of “this compound” involves several steps . One method involves the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline from 4-METHOXY-3-NITROBENZOTRIFLUORIDE .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and an aniline group . The molecular formula is C8H7ClF3NO, and the average mass is 225.596 Da .Applications De Recherche Scientifique
Synthesis and Structural Properties
- The synthetic route involving chloral and substituted anilines, including 2-chloro-5-methoxy-3-(trifluoromethyl)aniline, leads to various products depending on reaction conditions, amine type, and solvent choice. The formation of 2,2,2-trichloroethylidene anilines and their subsequent treatment produce a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. High-resolution magnetic resonance spectra and ab initio calculations give insights into the conformation of the products, indicating the complexity and versatility of reactions involving this compound (Issac & Tierney, 1996).
Genotoxicity and Environmental Impact
- Studies on aniline and its derivatives, including this compound, highlight the potential genotoxic effects and the relationship with carcinogenicity in rats. The data suggests that the genotoxicity of aniline derivatives may not be the primary cause of spleen tumors in rats, pointing towards a chronic high-dose damage of the blood leading to oxidative stress as a more likely cause (Bomhard & Herbold, 2005).
Wastewater Treatment
- Aniline derivatives are present in wastewater from pharmaceutical and dye industries, with potential harmful effects on public health and aquatic species. Various remedial technologies, including Advanced Oxidation Processes (AOPs), are evaluated for eliminating aniline derivatives from wastewater, with AOPs being identified as the most cost-effective and efficient technology (Chaturvedi & Katoch, 2020).
Chemical Fixation of CO2
- The use of aniline derivatives, such as this compound, in the fixation of CO2 to produce functionalized azoles is an attractive and straightforward synthetic protocol. This process allows the synthesis of important natural and biologically active azole derivatives, demonstrating the potential of aniline derivatives in sustainable and environmentally friendly chemistry (Vessally et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain cellular processes .
Pharmacokinetics
The compound’s molecular weight (2256 g/mol) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to cause various cellular effects, such as changes in cell morphology, cell cycle arrest, or cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. By affecting MAPK signaling, this compound can alter the expression of genes related to cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .
Propriétés
IUPAC Name |
2-chloro-5-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKLZLTMWEULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



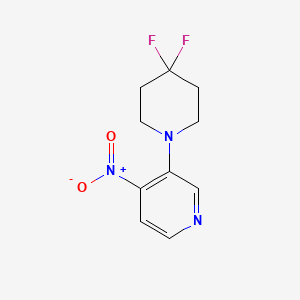

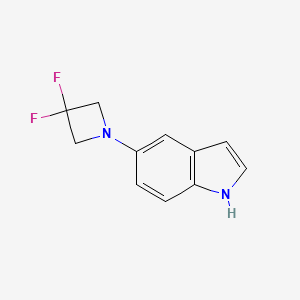
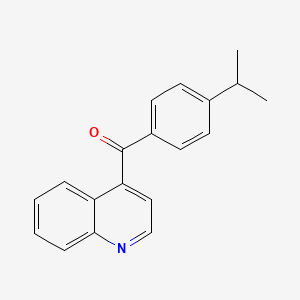
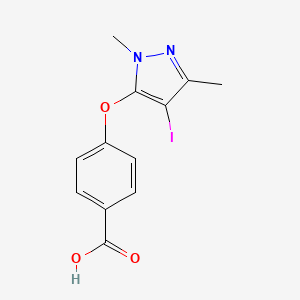
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)

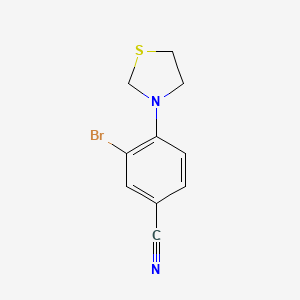
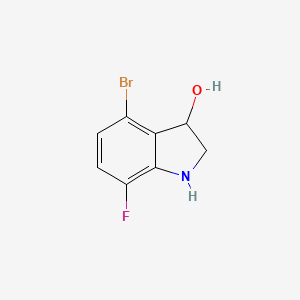


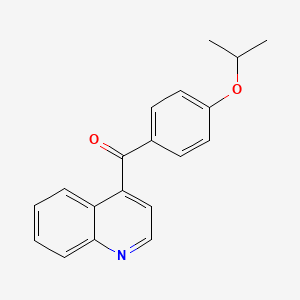

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)